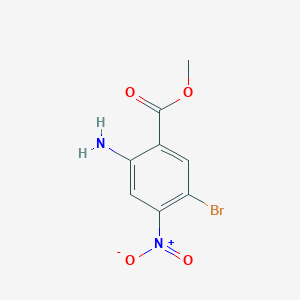

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

説明

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester (CAS: 174566-52-0) is a halogenated aromatic ester with a molecular formula of C₈H₇BrN₂O₄ and a molecular weight of 283.06 g/mol . Its structure features an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a nitro group (-NO₂) at the 4-position on the benzoate ring, esterified with a methyl group. This compound is widely used as a versatile intermediate in pharmaceutical research and organic synthesis due to its ability to undergo diverse chemical modifications, such as nucleophilic substitutions and catalytic couplings, facilitated by its electron-withdrawing nitro and bromo groups .

特性

IUPAC Name |

methyl 2-amino-5-bromo-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQIKUAEJMHDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester typically involves a multi-step process One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromo substituentThe reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like tin(II) chloride or iron powder in hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzoic acid methyl esters.

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is often utilized in the preparation of other complex molecules due to its functional groups that facilitate further chemical transformations. For instance, it can be used to synthesize various derivatives through reactions like nitration, bromination, and amidation, making it valuable for developing new drugs and agricultural products .

Case Study: Synthesis of SGLT2 Inhibitors

A notable application of this compound is in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for diabetes treatment. The compound acts as a precursor in the synthesis of key intermediates required for these inhibitors, showcasing its importance in pharmaceutical chemistry .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have shown that modifications to the structure can enhance efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound's derivatives have also been explored for their anti-inflammatory properties. Research indicates that certain modifications can lead to significant reductions in inflammatory markers, making them potential candidates for treating inflammatory diseases .

Analytical Chemistry Applications

Use in Analytical Methods

In analytical chemistry, this compound is employed as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis and other quantitative methods .

Data Summary Table

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Key precursor for SGLT2 inhibitors |

| Biological Activity | Antimicrobial and anti-inflammatory | Potential for new drug development |

| Analytical Chemistry | Reagent in assays | Useful for spectrophotometric analysis |

作用機序

The mechanism of action of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The bromo substituent can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

類似化合物との比較

Table 1: Structural and Functional Comparison of Related Compounds

生物活性

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester (CAS Number: 174566-52-0) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This compound features a unique combination of functional groups: an amino group, a bromo substituent, and a nitro group, which contribute to its diverse biological activities.

The molecular formula of this compound is CHBrNO, with a molecular weight of 275.06 g/mol. The presence of these substituents allows for various chemical reactions and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The amino and nitro groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity, while the bromo substituent enhances lipophilicity, facilitating membrane penetration .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative organisms, the compound demonstrated significant inhibitory effects. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Pseudomonas aeruginosa | 10 | 35 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It exhibited cytotoxicity against mouse lymphoma cells with an IC value of approximately 20 µM. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Table 2: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| Mouse TLX5 lymphoma cells | 20 |

| Human fibroblast cells (HMGZip) | >100 |

Study on Antimicrobial Properties

A study published in MDPI explored the synthesis and biological evaluation of various derivatives of benzoic acid compounds, including this compound. The results indicated enhanced antimicrobial activity correlated with the presence of nitro and amino groups in the structure .

Investigation into Anticancer Effects

Another investigation focused on the anticancer potential of this compound revealed that derivatives containing similar functional groups exhibited significant cytotoxic activity against several cancer cell lines. The study suggested that modifications in the structure could enhance potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, and what critical reaction conditions must be controlled?

- Answer: The synthesis typically involves sequential halogenation, nitration, and esterification steps. For example, a related compound (2-Amino-5-bromo-4-(methoxycarbonyl)benzoic acid) was synthesized via esterification of a nitro-substituted precursor, followed by bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-halogenation . Key steps include:

- Nitration: Use mixed acid (HNO₃/H₂SO₄) at 50°C for regioselective nitro-group introduction.

- Esterification: Methanol and catalytic sulfuric acid under reflux to form the methyl ester.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Q. How do the functional groups (amino, bromo, nitro, ester) influence the compound’s reactivity in downstream applications?

- Answer:

- Amino Group: Participates in nucleophilic substitution or Schiff base formation, enabling conjugation with biomolecules or polymers .

- Bromo Substituent: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

- Nitro Group: Electron-withdrawing effect stabilizes intermediates but may require reduction to an amine for biological activity .

- Methyl Ester: Hydrolyzes to carboxylic acid under basic conditions, useful for prodrug strategies .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Answer:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic proton splitting due to nitro and bromo groups) .

- HPLC: Quantifies purity (>98% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (ESI-MS): Validates molecular weight (expected m/z: 319.97 [M+H]⁺) .

- IR Spectroscopy: Identifies ester C=O stretch (~1700 cm⁻¹) and nitro N-O stretches (~1520, 1350 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on regioselectivity during nitration or bromination be resolved?

- Answer: Computational modeling (DFT) predicts electron density distribution to guide nitration/bromination sites. Experimental validation via in situ monitoring (e.g., TLC or ReactIR) optimizes reaction time and temperature. For example, over-nitration byproducts (e.g., dinitro derivatives) are minimized at 50°C .

Q. What strategies mitigate byproduct formation during esterification or halogenation?

- Answer:

- Byproduct: Methyl ester hydrolysis to carboxylic acid under moisture.

- Mitigation: Use anhydrous solvents (e.g., dried methanol) and molecular sieves .

- Byproduct: Di-brominated analogs during bromination.

- Mitigation: Limit NBS equivalents (1.1 eq.) and monitor reaction progress via LC-MS .

Q. How can the compound’s potential biological activity be systematically evaluated?

- Answer:

- Enzyme Assays: Test inhibition of tyrosine kinases or proteases, leveraging the nitro group’s electron-withdrawing properties to modulate binding .

- Cellular Uptake: Fluorescent tagging (via amino group conjugation) to track intracellular localization .

- SAR Studies: Synthesize analogs (e.g., replacing bromo with chloro) and compare IC₅₀ values in cancer cell lines .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Answer:

- Acidic Conditions: Ester hydrolysis accelerates below pH 3. Stability improves in buffers (pH 5–7) at 4°C .

- Thermal Degradation: Decomposition observed >100°C (DSC/TGA data). Store at –20°C under inert atmosphere .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。